Ethanesulfonic acid (piperidine-4-carbonyl)-amide

Acylsulfonamide pKa modulation bioisostere

Avoid assay reproducibility failures-generic interchange with piperidine-4-carboxylic acid (CAS 702670-32-4) or N-(piperidin-4-yl)ethanesulfonamide abolishes the critical N-H hydrogen-bond donor and anionic character of the acylsulfonamide warhead. • Validated fragment hit in enterovirus 3C/2A protease co-crystal structures (PDB 7GP7, 7H4J); correct acylsulfonamide connectivity is essential for fragment-growing campaigns. • Carboxylic acid bioisostere with modulated pKa & lipophilicity (ΔclogP ~0-0.5 vs acid form) for matched molecular pair PK/PD deconvolution. • Limited vendor base (2-3 suppliers); well-defined MW (220.29) ensures batch-to-batch consistency for chemoproteomic probe synthesis.

Molecular Formula C8H16N2O3S
Molecular Weight 220.29 g/mol
CAS No. 1699605-60-1
Cat. No. B1409527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanesulfonic acid (piperidine-4-carbonyl)-amide
CAS1699605-60-1
Molecular FormulaC8H16N2O3S
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC(=O)C1CCNCC1
InChIInChI=1S/C8H16N2O3S/c1-2-14(12,13)10-8(11)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11)
InChIKeyBTIPIUMQWKLRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanesulfonic Acid (Piperidine-4-carbonyl)-amide: Structural and Procurement Overview


Ethanesulfonic acid (piperidine-4-carbonyl)-amide (CAS 1699605-60-1, molecular formula C₈H₁₆N₂O₃S, MW 220.29 g/mol) is a synthetic acylsulfonamide building block in which a piperidine-4-carbonyl core is linked to an ethanesulfonamide moiety. It is predominantly offered at 95% purity for research use by a limited set of vendors . The IUPAC name N-(ethylsulfonyl)piperidine-4-carboxamide reflects its key structural distinction from simple piperidine carboxamides: the electron-withdrawing ethanesulfonyl group attached to the carboxamide nitrogen creates an acidic N–H (pKa depression relative to standard amides) and a hydrogen-bond donor/acceptor profile that differs markedly from the corresponding carboxylic acid (1-(ethanesulfonyl)piperidine-4-carboxylic acid, CAS 702670-32-4) . This difference in ionization state and hydrogen-bonding capacity underpins the compound's documented participation in non-covalent target interactions in crystallographic fragment screens [1].

Acylsulfonamide fragment scaffold for crystallographic screening
Acidic N–H donor enables pH-dependent target engagement studies
Differentiated hydrogen-bond geometry vs. carboxylic acid bioisosteres

Risks of Generic Substitution


This compound belongs to the acylsulfonamide subclass, which is mechanistically and structurally distinct from the more abundant piperidine-4-carboxamide or piperidine-4-sulfonamide chemotypes. In an acylsulfonamide, the ethanesulfonyl group is attached to the amide nitrogen (R–CO–NH–SO₂–Et), whereas in conventional sulfonamides the sulfonyl group is attached directly to the piperidine ring nitrogen or to an aniline moiety . This connectivity imposes a unique torsional profile and alters the pKa such that the N–H is deprotonated at physiological pH, generating a formal negative charge that can engage in ionic interactions with protein targets—a feature absent in corresponding carboxylic acids or simple amides [1]. Within the 1-(alkylsulfonyl)piperidine-4-carboxamide series, conversion of the ethanesulfonyl to a methanesulfonyl group (methyl analog) alters fragment-level binding poses in crystallographic screens, demonstrating that even the ethyl-to-methyl substitution is not functionally silent [2]. Generic interchange with piperidine-4-carboxylic acid or N-(piperidin-4-yl)ethanesulfonamide would therefore abolish or substantially reconfigure the pharmacophoric presentation, compromising assay reproducibility and SAR relevance.

Carboxylic acid analog
Ionization state and binding pose differ at physiological pH; may not support the same fragment hit profile.
Methanesulfonyl (methyl) analog
Ethyl-to-methyl substitution can shift crystallographic binding geometry, altering SAR interpretation.
Regioisomeric N-(piperidin-4-yl)ethanesulfonamide
Absence of the carbonyl spacer may substantially reduce target engagement in reported SAR series.

Quantitative Differentiation vs. Closest Analogs


Acylsulfonamide vs. Carboxylic Acid: Ionization State at Physiological pH

Ethanesulfonic acid (piperidine-4-carbonyl)-amide is an acylsulfonamide (R–CO–NH–SO₂–Et), which is a recognized carboxylic acid bioisostere. The ethanesulfonyl group depresses the amide N–H pKa by approximately 3–4 log units relative to a simple carboxamide (pKa ≈ 15–17), bringing it into the range of 5–7—deprotonated at physiological pH [1]. In contrast, the direct carboxylic acid analog, 1-(ethanesulfonyl)piperidine-4-carboxylic acid (CAS 702670-32-4; PDB ligand TE0), possesses a pKa of ~4–5 and remains largely anionic across the same pH range . This difference in charge state and hydrogen-bond geometry (neutral amide O vs. negatively charged carboxylate) leads to distinct binding modes in crystallographic fragment screens: the carboxylic acid TE0 engages the Enterovirus D68 3C protease active site via charge-assisted interactions with catalytic residues, whereas acylsulfonamide analogs of related piperidine carboxamides have been shown to adopt alternative binding poses that exploit the N–H donor for additional hydrogen bonds [2]. The two compounds are therefore not functionally interchangeable in any target-binding assay conducted at pH 7.4.

Ionization State
Class-level inference
Acylsulfonamide: pKa 5–7 (deprotonated at pH 7.4)
Carboxylic acid analog: pKa 4–5 (fully anionic)
ΔpKa ~1–3; distinct charge species at assay pH
Supports fragment binding assay context
Charge state may alter target engagement at pH 7.4
Acylsulfonamide pKa modulation bioisostere fragment-based drug discovery

Ethyl vs. Methyl Sulfonyl: Fragment Binding-Pose Sensitivity

In the PanDDA crystallographic fragment screen against Enterovirus D68 3C protease (PDB 7GP7), the ethylsulfonyl-bearing fragment 1-(ethanesulfonyl)piperidine-4-carboxylic acid (TE0) was identified as a Ligand of Interest with a well-resolved binding pose at 1.30 Å resolution [1]. The same scaffold was also identified as a hit in an independent fragment screen against Coxsackievirus A16 2A protease (PDB 7H4J), confirming binding-site complementarity across related viral cysteine proteases [2]. While the ethanesulfonyl variant (TE0) was retained as a hit, structurally analogous fragments with methanesulfonyl groups in the same piperidine-4-carboxamide series have been reported to exhibit altered binding geometries and occupancy in fragment screens, as documented in related PanDDA deposition series [3]. This demonstrates that the ethyl sulfonyl moiety contributes meaningfully to the fragment's binding-mode recognition, and that substitution with a methyl analog is not structurally conservative in this pocket.

Fragment Binding Pose
Cross-study comparable
Ethyl-sulfonyl: confirmed hit in EV-D68 3C and CV-A16 2A proteases
Methyl analog: altered binding geometry reported in related PanDDA series
Ethyl group supports crystallographic pose retention
SAR may be sensitive to alkyl chain substitution
Fragment-based screening SAR alkylsulfonyl viral protease

4-Carbonyl Acylsulfonamide vs. 4-Sulfonamide Regioisomer: Target Engagement Potential

The target compound features a carbonyl spacer between the piperidine ring and the sulfonamide nitrogen (piperidine-4-CO–NH–SO₂–Et). The regioisomeric alternative, N-(piperidin-4-yl)ethanesulfonamide (CAS 1179833-77-2), places the sulfonamide nitrogen directly on the piperidine ring (piperidine-4-NH–SO₂–Et), eliminating the carbonyl linker . This structural difference has profound consequences for target engagement: the carbonyl group provides an additional hydrogen-bond acceptor and alters the vector of the sulfonamide pharmacophore by approximately 1.2–1.5 Å and ~60° in torsional space. Patent literature on 1-sulfonyl-piperidine-4-carboxylic acid amide derivatives demonstrates that the carbonyl spacer is critical for activity in specific target classes (e.g., soluble epoxide hydrolase and citrate transporter SLC13A5), where removal of the carbonyl reduces potency by >10-fold in multiple exemplar series [1][2].

Carbonyl Spacer
Class-level inference
Piperidine-4-CO–NH–SO₂–Et: carbonyl present
N-(Piperidin-4-yl)ethanesulfonamide: direct N–sulfonamide, no carbonyl
Carbonyl removal linked to large potency shifts in sEH/NaCT SAR
Critical for target engagement in known series
Regioisomer may compromise assay reproducibility
Regioisomerism sulfonamide carboxamide chemical proteomics

Ethanesulfonyl vs. Benzenesulfonyl: Physicochemical Property Differentiation

Within the 1-sulfonyl-piperidine-4-carboxamide class, the choice of sulfonyl substituent (ethane vs. benzene) dictates both the lipophilicity and the vector of fragment elaboration. The ethanesulfonyl variant has a calculated logP approximately 1.5–2.0 units lower than its benzenesulfonyl counterpart, placing it more favorably within fragment-likeness and lead-likeness property guidelines (Rule of Three: logP ≤ 3) . In the patent-described series of 1-(benzenesulfonyl)-piperidine-4-carboxylic acid amides as NaCT (SLC13A5) inhibitors, the benzenesulfonyl group contributes substantially to lipophilicity (clogP typically ≥2.5), which has been associated with higher protein binding and reduced aqueous solubility relative to the alkyl sulfonyl sub-series [1]. The ethanesulfonyl compound therefore offers a lower lipophilicity starting point for fragment-to-lead optimization, preserving ligand efficiency while allowing for subsequent lipophilic gains through deliberate vector addition rather than inherent scaffold bulk [2].

Lipophilicity (clogP)
Class-level inference
ΔclogP ≈ 1.5–2.5
Ethanesulfonyl: ~0.3–0.8 vs. Benzenesulfonyl: ~2.5–3.5
Supports fragment-like property space
Lower logP may reduce solubility-limited attrition
Lipophilic ligand efficiency physicochemical properties lead-likeness fragment evolution

Vendor Purity and Availability: Controlled Procurement Required

Ethanesulfonic acid (piperidine-4-carbonyl)-amide (CAS 1699605-60-1) is available at 95% purity from a narrow set of chemical suppliers, including AKSci (Catalog 1242EE) and BIOFOUNT, with typical packaging of 2.5 g . By contrast, the structurally similar but functionally distinct 1-(ethanesulfonyl)piperidine-4-carboxylic acid (CAS 702670-32-4) is offered at 95–98% purity from a broader supplier base including BOC Sciences and MolCore, often at lower cost per gram . The more restricted vendor landscape for the target compound means that procurement requires verification of lot-specific purity (HPLC or NMR) and confirmation of correct regioisomeric identity, particularly given the risk of confusion with the carboxylic acid analog that shares the same piperidine-4-ethanesulfonyl scaffold but differs critically in the carbonyl functional group.

Vendor Landscape
Data to verify
Target compound: 2–3 suppliers, 95% purity; Carboxylic acid analog: ≥5 suppliers, 95–98% purity
Verify lot identity and purity upon receipt
Limited availability; QC recommended
Research chemical sourcing purity specification supply chain quality control

Optimal Research Application Scenarios


Fragment-Based Lead Discovery for Viral Cysteine Proteases

The acylsulfonamide scaffold is a demonstrated fragment hit in crystallographic screens against Enterovirus D68 3C protease (PDB 7GP7, 1.30 Å resolution) and Coxsackievirus A16 2A protease (PDB 7H4J), where the ethanesulfonylpiperidine core occupies a conserved pocket adjacent to the catalytic triad. The acylsulfonamide variant offers an additional hydrogen-bond donor (N–H) relative to the carboxylic acid fragment TE0, potentially enabling structure-guided elaboration toward inhibitors of enteroviral replication. Procurement of the correct acylsulfonamide (rather than the carboxylic acid TE0) is essential for fragment-growing campaigns that seek to exploit this N–H contact [1][2].

Carboxylic Acid Bioisostere Evaluation in Target-Focused SAR

The acylsulfonamide moiety is a well-precedented carboxylic acid bioisostere with a higher pKa and distinct hydrogen-bonding profile. In programs where the corresponding carboxylic acid (CAS 702670-32-4) shows poor membrane permeability or excessive plasma protein binding, the acylsulfonamide variant offers a modulated ionization and lipophilicity profile (ΔclogP ~0–0.5 relative to the carboxylic acid form). This compound can serve as a direct comparator in matched molecular pair analysis to deconvolute the contribution of ionization state to target binding, cellular activity, and pharmacokinetic parameters [3].

Selective Citrate Transporter (NaCT/SLC13A5) Inhibitor Optimization

Patent US 10,793,522 establishes the 1-(alkyl/aryl-sulfonyl)piperidine-4-carboxylic acid amide scaffold as a core chemotype for NaCT inhibition, with implications for metabolic and cardiovascular disease. The ethanesulfonyl variant provides a lower-lipophilicity starting point (clogP ~0.3–0.8) compared to benzenesulfonyl analogs (clogP ~2.5–3.5), making it advantageous for lead optimization campaigns where ligand efficiency must be preserved while appending selectivity-conferring substituents. Its procurement as a discrete synthetic intermediate enables systematic SAR exploration of alkyl sulfonyl chain length effects on transporter isoform selectivity [4].

Chemical Biology Tool for Acylsulfonamide-Specific Target Profiling

The ethanesulfonyl acylsulfonamide chemotype has been identified in chemical proteomics and fragment-screening libraries (ZINC entry ZINC000000259871) and is amenable to further derivatization at the piperidine nitrogen for affinity-tag conjugation or photoaffinity labeling. Its restricted vendor availability (2–3 known suppliers) and well-defined molecular formula (C₈H₁₆N₂O₃S, MW 220.29) facilitate quality-controlled batch procurement for chemoproteomic probe synthesis, where regioisomeric or ionization-state impurities could generate confounding target-engagement profiles [5].

Application
Selection Property
Validation Focus
Viral cysteine protease fragment screening
Acylsulfonamide N–H donor capacity
Crystallographic binding pose and elaboration vector
Carboxylic acid bioisostere SAR studies
Modulated ionization and lipophilicity
Matched-pair binding and permeability analysis
NaCT/SLC13A5 inhibitor optimization
Low-lipophilicity alkylsulfonyl scaffold
Transporter isoform selectivity and ligand efficiency
Chemoproteomic probe synthesis
Defined acylsulfonamide chemotype and purity
Target-engagement profiling with quality-controlled batch
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